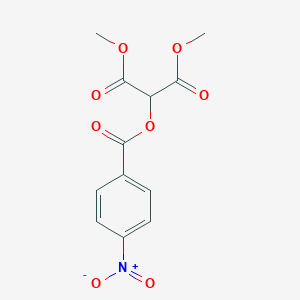![molecular formula C20H20N4O4S B296132 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the pyrimidine family and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory activity. Additionally, it has been found to inhibit the activity of certain enzymes involved in DNA replication and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its potential as a multifunctional compound. It exhibits antitumor, antibacterial, antifungal, and anti-inflammatory activity, making it a versatile candidate for various research applications. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent and its mechanisms of action. Furthermore, its potential use in cancer therapy could be further explored, and its toxicity and pharmacokinetics could be studied to determine its suitability for clinical use. Overall, this compound has great potential for further research and development in various fields of scientific research.
Synthesemethoden
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenylthiourea. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2,5-dimethoxyphenyl)acetate. Subsequently, the ester group is hydrolyzed to form 2-(2,5-dimethoxyphenyl)acetic acid, which is then reacted with thionyl chloride to form 2-(2,5-dimethoxyphenyl)acetyl chloride. Finally, the acetyl chloride is reacted with 6-amino-4-oxo-5-phenyl-1H-pyrimidine-2-thiol to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C20H20N4O4S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-13-8-9-15(28-2)14(10-13)22-16(25)11-29-20-23-18(21)17(19(26)24-20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) |
InChI-Schlüssel |
BGGQWMBUELJZBC-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
![N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)